molecular formula C11H20N2O3 B13021832 Tert-butyl3-amino-3-(2-oxopropyl)azetidine-1-carboxylate

Tert-butyl3-amino-3-(2-oxopropyl)azetidine-1-carboxylate

Cat. No.: B13021832
M. Wt: 228.29 g/mol
InChI Key: WPADCQBFBRAUCP-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.2881 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and an amino group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with an appropriate oxopropylating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted azetidine compounds .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-8(14)5-11(12)6-13(7-11)9(15)16-10(2,3)4/h5-7,12H2,1-4H3

InChI Key

WPADCQBFBRAUCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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